Apicularen B

V-ATPase inhibition Proton transport assay Osteopetrosis research

Studying V-ATPase without triggering rapid apoptosis is a persistent challenge. Apicularen B-the N-acetylglucosamine glycoside of apicularen A-delivers potent V-ATPase inhibition (IC50 13 nM for proton transport) while exhibiting 100- to 1000-fold lower cytotoxicity (IC50 0.2-1.2 µg/mL), enabling long-term functional assays. • Retains target specificity at the a/c subunit interface of the V0 complex, distinct from plecomacrolides • Clean negative control in PTH/IL-1β bone resorption studies where apicularen A is active • Useful for probing efflux-independent resistance in MDR cell models. Supplied with rigorous analytical QC and global logistics support.

Molecular Formula C33H44N2O11
Molecular Weight 644.7 g/mol
Cat. No. B1248524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApicularen B
Synonymsapicularen B
Molecular FormulaC33H44N2O11
Molecular Weight644.7 g/mol
Structural Identifiers
SMILESCCC=CC=CC(=O)NC=CCC1CC2CC(CC(O2)CC3=C(C(=CC=C3)O)C(=O)O1)OC4C(C(C(C(O4)CO)O)O)NC(=O)C
InChIInChI=1S/C33H44N2O11/c1-3-4-5-6-12-27(39)34-13-8-10-21-15-23-17-24(45-33-29(35-19(2)37)31(41)30(40)26(18-36)46-33)16-22(43-23)14-20-9-7-11-25(38)28(20)32(42)44-21/h4-9,11-13,21-24,26,29-31,33,36,38,40-41H,3,10,14-18H2,1-2H3,(H,34,39)(H,35,37)/b5-4-,12-6-,13-8+/t21-,22-,23-,24+,26+,29+,30+,31+,33+/m0/s1
InChIKeyJVMDGHNCVYGPGG-ZBGHJEECSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Apicularen B: V-ATPase Inhibitor Overview


Apicularen B is a V-ATPase inhibitor and cytotoxic macrolide derived from the myxobacterium Archangium gephyra [1]. As an N-acetyl-β-D-glucosamine glycoside of apicularen A, it shares the same 10-membered macrolactone core but possesses a distinct glycosylation at C11 [2]. This structural feature differentiates its pharmacological profile, resulting in significantly lower cytotoxicity (IC50: 0.2–1.2 µg/mL) compared to apicularen A (IC50: 0.1–3 ng/mL), while retaining specificity for mammalian V-ATPases [2].

Workflow Low-cytotoxicity V-ATPase inhibition for extended cellular assays
Selection N-acetylglucosamine glycosylation enables SAR studies with reduced apoptosis
Control Use Negative control for bone resorption and V-ATPase-dependent functional assays

Apicularen B: Irreplaceable V-ATPase Inhibitor


V-ATPase inhibitors are not interchangeable due to critical differences in binding sites, species specificity, and glycosylation-dependent activity modulation. While plecomacrolides (e.g., bafilomycin A1) share a binding site on subunit c of the Vo complex, apicularens bind at a distinct interface between subunits a and c, conferring unique pharmacological properties [1]. Furthermore, the N-acetylglucosamine glycosylation in apicularen B dramatically reduces its cytotoxicity by 100- to 1000-fold relative to the aglycone apicularen A, yet it retains V-ATPase inhibitory activity [2]. This creates a unique window for studying V-ATPase function in systems where the potent cytotoxicity of apicularen A would preclude meaningful experimentation [3].

Apicularen A substitution may induce rapid apoptosis
100–1000× higher cytotoxicity can confound V-ATPase inhibition interpretation and shorten viable experimental window.
Binding-site difference vs. plecomacrolides
Apicularens bind at the a–c subunit interface, not the bafilomycin-binding c subunit, altering pharmacological profile.
Functional assays require glycosylation-matched control
Aglycone apicularen A retains bone resorption inhibition; apicularen B lacks this activity despite V-ATPase binding, enabling clean negative control.

Apicularen B: Quantitative Evidence Guide


V-ATPase Proton Transport Inhibition

Apicularen B inhibits V-ATPase-dependent proton transport with an IC50 of 13 nM, which is 22-fold less potent than apicularen A (IC50: 0.58 nM) and 14-fold less potent than bafilomycin A1 (IC50: 0.95 nM) [1]. This quantitative difference defines a precise potency gradient for V-ATPase inhibition studies.

Proton Transport
Head-to-head
IC₅₀ 13 nM
22× less potent than apicularen A (0.58 nM); 14× less than bafilomycin A1 (0.95 nM)
Supports V-ATPase inhibition profiling
Inside-out microsome vesicles, RAW 264.7 cells
V-ATPase inhibition Proton transport assay Osteopetrosis research

Cytotoxicity Profile Across Cell Lines

Apicularen B exhibits cytotoxicity with IC50 values ranging from 0.2–1.2 µg/mL (approximately 310–1860 nM), which is 100- to 1000-fold less potent than apicularen A (IC50: 0.1–3 ng/mL; approximately 0.15–4.6 nM) [1]. This dramatic reduction in cytotoxicity is directly attributable to the N-acetylglucosamine glycosylation at C11 [1].

Cytotoxicity
Head-to-head
IC₅₀ 0.2–1.2 µg/mL
100–1000× less cytotoxic than apicularen A (0.1–3 ng/mL)
Supports cytotoxicity endpoint review
Multiple human/animal cell lines
Cytotoxicity assay Cancer research Natural product screening

Bone Resorption Functional Assay

In mouse calvariae organ cultures, apicularen A inhibited bone resorption induced by PTH or IL-1β at concentrations of 10 and 100 nM, whereas apicularen B showed no inhibitory effect at these same concentrations [1]. For reference, the bisphosphonate incadronate required 100 nM to achieve inhibition that was less effective than apicularen A [1].

Bone Resorption
Head-to-head
Apicularen B: No effect Apicularen A: Effective
Supports bone resorption model interpretation
Mouse calvariae, PTH/IL-1β stimulation, 10–100 nM
Bone resorption Osteoporosis model V-ATPase functional assay

Activity in Multidrug-Resistant Cells

In growth inhibition assays against multidrug-resistant KB-V1 cells, apicularen B exhibited an average IC50 value that was two orders of magnitude (100-fold) higher than the more potent apicularen A [1]. This differential was maintained even in the presence of verapamil, a P-glycoprotein inhibitor [1].

MDR Activity
Head-to-head
~100-fold higher IC₅₀
Compared to apicularen A in KB-V1 cells ± verapamil
Supports resistance mechanism studies
Multidrug-resistant cell line model
Multidrug resistance KB-V1 cell line Cancer pharmacology

Antimicrobial Activity Against Gram-Positive Bacteria

Apicularen B displays weak antimicrobial activity against a few Gram-positive bacteria, including Micrococcus luteus, whereas apicularen A shows no antimicrobial activity whatsoever [1]. This represents a qualitative gain-of-function attributed to the N-acetylglucosamine moiety [1].

Antimicrobial
Head-to-head
Apicularen B: Weak activity Apicularen A: None
Supports antimicrobial screening context
Gram-positive bacteria, e.g., M. luteus
Antimicrobial screening Gram-positive bacteria Natural product profiling

Apicularen B: Application Scenarios


Low-Cytotoxicity V-ATPase SAR Studies

Use apicularen B to probe V-ATPase inhibition in cellular assays without inducing rapid apoptosis. With an IC50 of 13 nM for proton transport inhibition but 100- to 1000-fold lower cytotoxicity than apicularen A, apicularen B allows researchers to study V-ATPase-dependent processes over extended time courses without confounding cell death [1] [2].

Negative Control for Bone Resorption

Employ apicularen B as an essential negative control in bone resorption studies. Unlike apicularen A, which potently inhibits PTH- and IL-1β-induced bone resorption at 10–100 nM, apicularen B shows no effect in mouse calvariae organ cultures at identical concentrations [3]. This establishes a clean baseline for validating V-ATPase-dependent resorption mechanisms.

Glycosylation-Dependent Pharmacology

Utilize apicularen B as a model compound to investigate how N-acetylglucosamine glycosylation modulates the pharmacological properties of macrolide natural products. The direct comparison with apicularen A—identical macrolactone core but distinct glycosylation status—provides a unique experimental system for studying structure-activity relationships of benzolactone enamide V-ATPase inhibitors [2].

Multidrug Resistance Mechanism Studies

Apply apicularen B in multidrug-resistant cell line models (e.g., KB-V1) where its 100-fold lower potency compared to apicularen A allows for cleaner interpretation of resistance mechanisms [4]. The maintained potency differential even in the presence of P-glycoprotein inhibitors suggests utility in studying efflux-independent resistance pathways.

Application
Selection Property
Validation Focus
Low-cytotoxicity V-ATPase pathway studies
Reduced-cytotoxicity V-ATPase inhibition
Proton transport inhibition endpoint review
Negative control for bone resorption models
Absence of bone resorption activity
Bone resorption endpoint context review
Glycosylation-dependent pharmacology
N-acetylglucosamine moiety comparison
Structure-activity relationship (SAR) analysis
Multidrug resistance mechanism studies
Maintained potency differential in MDR cells
Efflux-independent resistance pathway validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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